4,7-Dibromo-3-iodo-1H-indazole
Description
Significance of Indazole Scaffolds in Modern Organic Synthesis
Indazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netlongdom.org Their unique chemical properties, including the presence of tautomeric forms, make them versatile precursors for synthesizing various heterocyclic compounds. researchgate.netirma-international.org The indazole nucleus is found in numerous commercially available drugs, highlighting its therapeutic potential. researchgate.netnih.gov
The development of novel drugs and functional materials often relies on the ability to modify a core scaffold in a controlled and predictable manner. Halogenated indazoles are particularly valuable intermediates in this regard. rsc.orgnih.gov The carbon-halogen bonds can be selectively activated to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Stille reactions, allowing for the introduction of diverse substituents at specific positions of the indazole ring. nih.govresearchgate.net This modular approach is crucial for creating libraries of compounds for biological screening and for optimizing the properties of lead compounds.
Unique Regiochemical Aspects of Halogenation in Indazole Derivatives
The halogenation of indazoles presents interesting challenges and opportunities related to regioselectivity—the control of which position on the molecule reacts. The electronic properties of the indazole ring, influenced by the two nitrogen atoms, direct incoming electrophiles to specific positions. Generally, the C3 position of the 1H-indazole is the most reactive towards electrophilic substitution. nih.gov
However, the presence of existing substituents can significantly alter this reactivity pattern. For instance, the introduction of a substituent at the C4 position can influence the regioselectivity of subsequent halogenation reactions. nih.gov Researchers have developed methods for the regioselective halogenation of indazoles by carefully choosing reagents and reaction conditions. rsc.orgnih.govrsc.org For example, metal-free methods have been developed for the selective mono- and poly-halogenation of 2H-indazoles. rsc.orgnih.govrsc.org The ability to control the position of halogenation is critical for synthesizing specific isomers of a desired compound.
The synthesis of polyhalogenated indazoles, such as 4,7-Dibromo-3-iodo-1H-indazole, requires a multi-step approach. The synthesis of related compounds like 3-bromo-7-iodo-1H-indazole and various dihaloindazoles has been reported, often involving sequential halogenation steps. researchgate.net The distinct reactivity of different carbon-halogen bonds (C-I vs. C-Br) in polyhalogenated systems allows for site-selective cross-coupling reactions, further enhancing their synthetic utility. researchgate.net
Research Rationale for this compound
The specific structure of this compound makes it a highly valuable building block for several reasons. The presence of three distinct halogen atoms offers a platform for sequential and site-selective functionalization. The iodo group at the C3 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromo groups at the C4 and C7 positions. This difference in reactivity allows for the selective introduction of a substituent at the C3 position, followed by further modifications at the C4 and C7 positions.
This step-wise functionalization is a powerful strategy for creating complex, three-dimensionally diverse molecules from a single, readily accessible starting material. The ability to introduce different functional groups at three distinct points on the indazole scaffold is highly desirable for generating novel compounds with potential applications in drug discovery and materials science. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir, highlights the importance of such polyhalogenated indazole derivatives. chemrxiv.org
Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromo-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIBURNVLMAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Dibromo 3 Iodo 1h Indazole and Its Precursors
General Strategies for Indazole Core Synthesis
The indazole ring is a prevalent motif in medicinal chemistry, and numerous methods for its synthesis have been developed. nitk.ac.inbohrium.combenthamdirect.com These strategies can be broadly categorized into classical cyclization reactions, modern transition-metal-catalyzed processes, and environmentally benign green chemistry protocols.
Cyclization reactions are the traditional and most fundamental approach to constructing the 1H-indazole core. These methods typically involve the formation of a key N-N bond and subsequent ring closure from appropriately substituted benzene (B151609) derivatives.
One common strategy involves the diazotization of o-alkynylanilines, which then undergo cyclization to yield 3-substituted 1H-indazoles. chemicalbook.com Another classical route is the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization to produce 1H-indazole-3-carboxylic acid. chemicalbook.com Reactions of o-halobenzaldehydes or ketones with hydrazine (B178648) are also widely used. For instance, 2-fluorobenzonitrile (B118710) can react with hydrazine hydrate (B1144303) in refluxing n-butanol to yield 3-aminoindazole. chemicalbook.com A notable metal-free approach involves the condensation of o-fluorobenzaldehydes with excess hydrazine. acs.org Additionally, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to form 1-aryl-1H-indazoles. organic-chemistry.org
| Starting Material(s) | Reagents/Conditions | Product Type | Reference(s) |
| o-Alkynylanilines | Diazotization (e.g., NaNO₂, acid) | 3-Substituted 1H-indazoles | chemicalbook.com |
| Isatin | 1. aq. Alkali; 2. Diazotization; 3. Reduction | 1H-Indazole-3-carboxylic acid | chemicalbook.com |
| 2-Fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazole | chemicalbook.com |
| o-Fluorobenzaldehydes | Hydrazine | 1H-Indazoles | acs.org |
| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide, DMF, 100 °C | 1-Aryl-1H-indazoles | organic-chemistry.org |
In recent decades, transition-metal catalysis has emerged as a powerful tool for synthesizing indazoles, often offering higher efficiency, milder conditions, and broader functional group tolerance compared to classical methods. nitk.ac.inresearchgate.net These reactions frequently utilize palladium, copper, rhodium, or cobalt catalysts to facilitate key bond formations. nih.govnih.govacs.org
Palladium-catalyzed reactions are prominent, such as the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org A general two-step synthesis for 3-aminoindazoles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization. organic-chemistry.org
Copper-catalyzed methods are also versatile. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) in a green solvent, efficiently produces 2H-indazole derivatives. organic-chemistry.org Copper iodide (CuI) has been used to catalyze the coupling of N-acyl-N′-substituted hydrazines with 2-bromoarylcarbonylic compounds to yield 1-aryl-1H-indazoles. organic-chemistry.org More recently, a copper-catalyzed intramolecular Ullmann-type reaction has been developed for a scalable synthesis of substituted 1H-indazoles. acs.orgthieme-connect.com
Cobalt and rhodium catalysts are employed in C-H activation/annulation strategies. nih.gov For example, a Co(III)-catalyzed reaction enables the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and various aldehydes. nih.govacs.org
| Catalyst System | Starting Materials | Product Type | Reference(s) |
| Pd(dba)₂, t-Bu₃PHBF₄ | 2-Bromobenzyl bromides, Arylhydrazines | 2-Aryl-2H-indazoles | organic-chemistry.org |
| Cu₂O-NP | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-Indazole derivatives | organic-chemistry.org |
| CuI, 4-hydroxy-L-proline | N-Acyl-N′-substituted hydrazines, 2-Bromoarylcarbonyls | 1-Aryl-1H-indazoles | organic-chemistry.org |
| (Cp*RhCl₂)₂, AgSbF₆ | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |
| Cationic Co(III) catalyst | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |
| Copper | Hydrazone of a substituted 2-bromobenzaldehyde | 1H-Indazole | acs.orgthieme-connect.com |
Driven by the principles of sustainable chemistry, metal-free and green synthetic routes to indazoles have gained significant attention. bohrium.combenthamdirect.com These methods aim to reduce reliance on toxic metals and harsh reagents, often employing milder conditions and environmentally friendly solvents. acs.orgnih.gov
A practical and mild metal-free synthesis of 1H-indazoles proceeds from o-aminobenzoximes using methanesulfonyl chloride and triethylamine (B128534) at low temperatures. acs.orgnih.gov Another one-pot metal-free protocol involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.orgacs.org
Electrochemical synthesis represents a frontier in green chemistry. rsc.org 1H-indazoles can be synthesized via an electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling, which is transition-metal-free and uses ammonia (B1221849) as the nitrogen source. rsc.org Another electrochemical approach enables the cyclization of arylhydrazones to form 1H-indazoles through an anodic oxidation process. rsc.org The use of green solvents like polyethylene (B3416737) glycol (PEG) and water is also a key aspect of sustainable indazole synthesis. organic-chemistry.orgacs.org
| Method Type | Starting Material(s) | Key Features | Reference(s) |
| Metal-Free Chemical | o-Aminobenzoximes | Mild conditions (0-23 °C), good to excellent yields | acs.orgnih.gov |
| Metal-Free Chemical | 2-Aminophenones, Hydroxylamine derivatives | One-pot, operationally simple, insensitive to air/moisture | organic-chemistry.orgacs.org |
| Electrochemical | o-Toluohydrazides | Transition-metal-free, uses NH₃ as N source | rsc.org |
| Electrochemical | Arylhydrazones | Anodic oxidation, HFIP as solvent/promoter | rsc.org |
| Green Solvents | 2-Bromobenzaldehydes, Amines, Sodium azide | CuO@C catalyst in PEG-400 | acs.org |
Regioselective Halogenation Approaches for Substituted Indazoles
The synthesis of 4,7-Dibromo-3-iodo-1H-indazole from a pre-formed indazole core necessitates highly controlled halogenation reactions. Achieving the desired regioselectivity—placing two bromine atoms at the C4 and C7 positions and an iodine atom at the C3 position—is the principal challenge. This requires a suite of selective direct C-H halogenation techniques.
Direct C-H halogenation is an atom-economical and highly desirable strategy for producing halogenated heterocycles, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov For the indazole system, different positions (C3, C5, C7, etc.) exhibit varying reactivity towards electrophilic halogenating agents, which can be exploited to achieve regioselectivity.
N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are common reagents for these transformations. rsc.orgnih.gov Studies on 2H-indazoles have shown that reaction conditions can be tuned to achieve selective mono- or poly-halogenation. rsc.orgnih.govresearchgate.net For instance, using NBS in ethanol (B145695) can lead to mono-bromination, while increasing the equivalents of NBS can result in di- or tri-brominated products. nih.govresearchgate.net
The C3 position of the indazole ring is particularly susceptible to halogenation. chim.it Iodination at C3 can be achieved using iodine and a base like potassium hydroxide (B78521) in DMF. chim.it An ultrasound-assisted protocol using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed for the specific bromination of the C3 position under mild conditions. rsc.orgrsc.org
| Reagent(s) | Target Position(s) | Key Features | Reference(s) |
| N-Bromosuccinimide (NBS) | C3, C5, C7 | Condition-dependent selectivity for mono- or poly-bromination | rsc.orgnih.govchim.it |
| Iodine, KOH | C3 | Standard method for 3-iodoindazoles | chim.it |
| DBDMH, Ultrasound | C3 | Rapid, site-specific bromination | rsc.orgrsc.org |
| N-Iodosuccinimide (NIS) | C3 | Alternative iodinating agent | chim.it |
| Erythrosine B, NBS, Visible Light | C3 | Photoredox catalysis for C3-bromination | chim.itresearchgate.net |
The formation of the 4,7-dibromo substitution pattern on the indazole ring requires specific bromination strategies. While direct bromination of the parent 1H-indazole with molecular bromine (Br₂) often leads to a mixture of products, more controlled methods have been developed.
A key strategy involves the regioselective C7-bromination of 4-substituted 1H-indazoles using NBS. nih.gov This suggests that the presence of a substituent at C4 can direct bromination to the C7 position. Conversely, starting with an appropriately substituted precursor, such as a dibromoaniline, could be a viable route to a dibromo-indazole after cyclization.
Metal-free protocols using NBS have demonstrated that by carefully adjusting the stoichiometry and reaction conditions (solvent, temperature), it is possible to control the degree of bromination. rsc.orgnih.gov For example, in a study on 2-phenyl-2H-indazole, using excess NBS led to di- and tri-brominated products. nih.govresearchgate.net The synthesis of 5,7-dibromo-1H-indazole, a known research chemical, highlights that dibromination at these positions is achievable. chemimpex.com A report on 4-sulfonamido-1H-indazoles showed that using one equivalent of NBS led to C7-monobromination, while two equivalents yielded the 5,7-dibromo compound. nih.gov This control is crucial for the stepwise construction of a molecule like this compound.
| Starting Material | Reagent(s) | Product(s) | Key Observation | Reference(s) |
| 4-Sulfonamido-1H-indazole | 1 equiv. NBS | 7-Bromo-4-sulfonamido-1H-indazole | Regioselective C7 bromination | nih.gov |
| 4-Sulfonamido-1H-indazole | 2 equiv. NBS | 5,7-Dibromo-4-sulfonamido-1H-indazole | Formation of dibromo product with excess reagent | nih.gov |
| 2-Phenyl-2H-indazole | 1.0 equiv. NBS, EtOH, 50°C | 3-Bromo-2-phenyl-2H-indazole (97%) | Selective mono-bromination | rsc.orgnih.gov |
| 2-Phenyl-2H-indazole | >1.0 equiv. NBS | Di- and tri-brominated products | Poly-halogenation by tuning stoichiometry | nih.govresearchgate.net |
The synthesis of the specific target, this compound, would logically involve a multi-step sequence combining these methodologies. A plausible, though not explicitly documented, pathway could involve the formation of a 4,7-dibromo-1H-indazole precursor, followed by a regioselective iodination at the C3 position using a method known to be effective for that site, such as treatment with iodine and a base.
Iodination Methodologies for Indazole Derivatives
The introduction of an iodine atom at the C3 position of the indazole ring is a well-established transformation, crucial for the synthesis of the target compound from a 4,7-dibromo-1H-indazole precursor. Several effective methods have been developed for this purpose.
A prevalent and efficient method involves the use of molecular iodine (I₂) in the presence of a base. chim.it Typically, the indazole derivative is dissolved in a polar aprotic solvent, most commonly dimethylformamide (DMF), and treated with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). chim.itmdpi.comrsc.org The base deprotonates the indazole N-H, increasing the nucleophilicity of the C3 position and facilitating electrophilic attack by iodine. mdpi.com This reaction is generally carried out at room temperature and proceeds to completion within a few hours, often providing good to excellent yields of the 3-iodoindazole product. chim.itmdpi.com For instance, the iodination of 1H-indazole using iodine and KOH in DMF can yield 3-iodo-1H-indazole in 77% yield after stirring for just one hour at room temperature. mdpi.com
Another widely used iodinating agent is N-Iodosuccinimide (NIS). chim.it This reagent offers milder reaction conditions compared to molecular iodine. The reaction is often performed in solvents like dichloromethane (B109758) (CH₂Cl₂) or hexafluoroisopropanol (HFIP), the latter being noted for promoting halogenation under mild conditions. chim.it Basic conditions, often employing KOH, are also typically used with NIS to facilitate the iodination. chim.it
Electrochemical methods have also been explored for the C3-halogenation of indazoles, presenting a greener alternative to traditional chemical reagents. chim.it These methods can offer high efficiency and selectivity for the introduction of iodine at the C3 position.
The choice of method often depends on the specific substrate and the presence of other functional groups. For a precursor like 4,7-dibromo-1H-indazole, the robust iodine/base system in DMF is a very likely candidate for successful C3-iodination.
Table 1: Common Iodination Reagents for Indazole C3-Functionalization
| Reagent System | Typical Solvent | Base | Typical Conditions | Reference |
| Iodine (I₂) | DMF, Dioxane | KOH, K₂CO₃ | Room Temperature, 1-3h | chim.itmdpi.comrsc.org |
| N-Iodosuccinimide (NIS) | CH₂Cl₂, HFIP | KOH | Basic conditions | chim.it |
Sequential Halogenation to Achieve this compound
The synthesis of a trihalogenated indazole such as this compound necessitates a carefully planned sequential halogenation strategy. The final structure suggests that the most logical approach is the C3-iodination of a pre-synthesized 4,7-dibromo-1H-indazole intermediate.
The synthesis of this dibrominated precursor itself requires regioselective bromination. While the direct dibromination of 1H-indazole can lead to a mixture of isomers, specific reaction conditions can favor the desired 4,7-disubstituted product. Alternatively, a multi-step synthesis starting from a suitably substituted aniline (B41778) derivative can provide better control over the regiochemistry. For example, a synthetic approach to 7-bromo-4-chloro-1H-indazol-3-amine starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine. nih.govchemrxiv.org A similar strategy could be envisioned for obtaining 4,7-dibromo-1H-indazole from a corresponding 2-methyl-3,6-dibromoaniline precursor.
Once 4,7-dibromo-1H-indazole is obtained cymitquimica.combldpharm.com, the final iodination step at the C3 position can be carried out as described in the previous section. The electron-withdrawing nature of the two bromine atoms on the benzene ring would likely make the indazole N-H more acidic, facilitating deprotonation and subsequent electrophilic attack at the C3 position.
An alternative, though potentially less direct, strategy could involve the synthesis of a bromo-iodo-indazole, followed by a second bromination. For example, the existence of 4-bromo-7-iodo-1H-indazole sigmaaldrich.com suggests that sequential halogenation on the benzene ring is feasible. Further bromination of this intermediate would need to be selective for the C3 position, which is generally the most nucleophilic carbon in the indazole ring system. However, this may lead to a mixture of products and require more complex purification.
Studies on poly-halogenation have shown that it is possible to obtain di- and tri-halogenated indazoles by carefully controlling the reaction conditions, such as the amount of halogenating agent and the reaction time. rsc.org For instance, using two equivalents of N-bromosuccinimide (NBS) on a 4-substituted-1H-indazole has been shown to produce a 5,7-dibrominated product. nih.gov This indicates that multiple halogenations are possible, but achieving the specific 4,7-dibromo-3-iodo pattern requires a highly controlled and likely stepwise approach.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound focuses on maximizing the yield and purity at each step of the proposed sequential halogenation.
For the initial dibromination to form 4,7-dibromo-1H-indazole, key parameters to optimize include the choice of brominating agent (e.g., Br₂, NBS), the solvent, temperature, and reaction time. The use of a directing group on a precursor molecule could be crucial for achieving the desired 4,7-regioselectivity and avoiding isomeric impurities.
In the final C3-iodination step of 4,7-dibromo-1H-indazole, several factors can be fine-tuned to enhance the yield.
Table 2: Parameters for Optimization of C3-Iodination of 4,7-Dibromo-1H-indazole
| Parameter | Variables to Consider | Expected Impact |
| Iodinating Agent | I₂ vs. NIS | NIS is milder and may reduce side reactions, but I₂ is often very effective and economical. |
| Base | KOH, K₂CO₃, Na₂CO₃, Et₃N | The strength and stoichiometry of the base are critical. A stronger base like KOH can accelerate the reaction, but a milder base like K₂CO₃ might offer better control and selectivity. rsc.org |
| Solvent | DMF, Dioxane, EtOH, Acetonitrile | The solvent influences the solubility of reagents and can affect reaction rates. DMF is a common and effective choice for this type of reaction. mdpi.com |
| Temperature | 0 °C to Room Temperature | Lower temperatures can increase selectivity and reduce byproduct formation, while room temperature often provides a good balance of reaction rate and yield. rsc.org |
| Stoichiometry | Molar equivalents of iodinating agent and base | Using a slight excess of the iodinating agent and a larger excess of the base (e.g., 2-4 equivalents) is common to drive the reaction to completion. mdpi.com |
| Work-up Procedure | Quenching with NaHSO₃ or Na₂S₂O₄ | Proper quenching is necessary to remove excess iodine and is followed by extraction and purification, typically crystallization or column chromatography. mdpi.com |
By systematically adjusting these parameters, it is possible to develop a high-yield protocol for the synthesis of this compound. For example, an ultrasound-assisted bromination protocol was optimized by screening various bases and bromine sources, ultimately finding Na₂CO₃ and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethanol to be optimal. rsc.orgnih.gov A similar systematic approach would be beneficial for the target molecule's synthesis.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms) introduces several challenges that must be addressed.
Reagent Selection and Cost: On a large scale, the cost of reagents becomes a significant factor. While specialized reagents might be suitable for lab-scale synthesis, more economical alternatives like molecular iodine and bulk industrial solvents would be preferred for larger batches. rsc.org
Reaction Control and Safety: Exothermic reactions, such as some halogenations, require careful thermal management on a large scale. The use of jacketed reactors with precise temperature control is essential to prevent runaway reactions. The handling of hazardous reagents like bromine or strong bases like KOH also necessitates robust safety protocols and specialized equipment.
Work-up and Purification: Procedures that are simple on a lab scale, like extraction with large volumes of solvent or purification by column chromatography, become impractical and costly on a larger scale. The ideal large-scale process would result in a product that can be isolated by simple filtration and purified by crystallization, avoiding chromatography. nih.govorgsyn.org Optimization studies should therefore aim to minimize byproduct formation to facilitate this. For example, in the synthesis of an intermediate for the drug Lenacapavir, a protocol was successfully demonstrated on a hundred-gram scale without the need for column chromatography. nih.gov
Equipment: The transition to a larger scale requires appropriate equipment, such as large glass-lined or stainless-steel reactors, mechanical stirrers, and industrial filtration and drying equipment. nih.gov The feasibility of using techniques like ultrasound, which has been shown to assist in halogenation reactions rsc.orgnih.gov, would need to be evaluated for its scalability.
By addressing these considerations during the process development phase, a robust, safe, and economical synthesis for the large-scale production of this compound can be established.
Reactivity and Transformations of 4,7 Dibromo 3 Iodo 1h Indazole
Cross-Coupling Reactions at Halogenated Positions
The halogenated positions on the 4,7-Dibromo-3-iodo-1H-indazole ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in constructing more complex molecules, particularly in the synthesis of pharmacologically active compounds. chim.it
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with a halide. nih.gov For halo-indazoles, this reaction is widely used for C-3 functionalization. mdpi.com While direct studies on this compound are not extensively detailed, the reactivity can be inferred from studies on similar polyhalogenated and N-unprotected indazoles.
Research on various 3-iodoindazoles demonstrates that the C-3 position is highly reactive towards Suzuki-Miyaura coupling. mdpi.comnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃) in a solvent mixture like dioxane/water. nih.govresearchgate.net For N-unprotected indazoles, which can sometimes inhibit palladium catalysts, specific ligands like SPhos and XPhos have been found to be effective. nih.gov Microwave irradiation has also been shown to accelerate the reaction, providing a rapid route to C-3 vinylated indazoles from 3-iodoindazole precursors. nih.govdntb.gov.ua
Studies on dihaloindazoles, such as 5-bromo-3-iodoindazoles, have shown that the Suzuki reaction can be performed sequentially. The more reactive C-I bond is typically addressed first, leaving the C-Br bond available for a subsequent, different coupling reaction. thieme-connect.de This regioselectivity is crucial for the controlled synthesis of disubstituted indazoles.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodo-1H-indazole | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 80 °C, 12 h | Up to 96% | mdpi.com |
| 3-Bromoindazoles (NH-free) | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 °C, MW | Good to excellent | researchgate.net |
| 5-Substituted-3-iodoindazoles | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane | 120 °C, 40 min, MW | 36-87% | nih.gov |
| C7-Bromo-4-substituted-1H-indazoles | Arylboronic acids | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 120 °C, 2 h, MW | Moderate to excellent | nih.govrsc.org |
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of the indazole core, particularly at the C-3 position.
Studies on 3-iodoindazoles have established that Sonogashira coupling provides a general route to 3-alkynylindazoles. thieme-connect.deresearchgate.net The reaction proceeds under mild conditions, often at room temperature, using a palladium complex and a copper salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534). libretexts.org For dihalo-substrates like 5-bromo-3-iodoindazoles, the reaction shows excellent regioselectivity, with the coupling occurring exclusively at the C-3 iodine position without affecting the C-5 bromine. thieme-connect.de This selectivity allows for subsequent functionalization at the bromine site. thieme-connect.de It is important to note that for N-unprotected 3-iodoindazoles, protection of the N-1 position may be necessary to prevent side reactions and achieve successful coupling at C-3. researchgate.net
Table 2: Conditions for Sonogashira Coupling of Halo-Indazoles
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-3-iodo-1H-indazole (N-protected) | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt, 1-3 h | 80-97% | thieme-connect.de |
| 3,4-Diiodo-1H-indazole (N-protected) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 92% (mono-alkynylation at C-3) | researchgate.net |
The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This method provides a versatile pathway to 3-alkenyl indazoles from 3-iodoindazole precursors. Research has shown that N-protected 3-iodoindazoles readily undergo Heck coupling with various acrylic derivatives to yield 3-indazolylpropionic acid derivatives and other vinylated products. researchgate.netresearchgate.net Similar to other cross-coupling reactions, the C-I bond is more reactive than C-Br bonds, allowing for selective alkenylation at the C-3 position of this compound.
The Stille coupling reaction utilizes organotin reagents to form C-C bonds with organic halides, catalyzed by palladium. libretexts.org It is a versatile reaction with a wide scope, applicable to various aryl and heterocyclic halides. libretexts.orgrsc.org Although specific examples using this compound are scarce in the reviewed literature, the principles of Stille coupling suggest its applicability. The reaction is known to be successful with heterocyclic compounds and tolerates a wide range of functional groups. libretexts.org Given the established reactivity hierarchy of halogens in other palladium-catalyzed reactions (I > Br), it is expected that Stille coupling would also occur preferentially at the C-3 iodo position.
Regioselective Functionalization of this compound
A key feature of polyhalogenated heterocycles like this compound is the potential for regioselective functionalization. The different electronic and steric environments of the halogen atoms, and more importantly, the inherent differences in the carbon-halogen bond strengths, dictate the order and site of reactivity. beilstein-journals.org
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle.
This principle is well-documented for dihalo-substituted indoles and indazoles. For instance, in the case of 5-bromo-3-iodoindoles and -indazoles, Sonogashira coupling reactions proceed with high selectivity at the C-3 iodo position, leaving the C-5 bromo position intact for further transformations. thieme-connect.de This differential reactivity allows for a stepwise, controlled introduction of different functional groups onto the indazole core. It is therefore anticipated that for this compound, cross-coupling reactions will occur almost exclusively at the C-3 iodo position under standard conditions, providing a C-3 functionalized 4,7-dibromo-1H-indazole intermediate. This intermediate can then be subjected to a second coupling reaction under potentially more forcing conditions to functionalize one or both of the bromine atoms.
Influence of Substituents on Reaction Selectivity
The reactivity of this compound is fundamentally governed by the electronic and steric effects of its three halogen substituents. The inherent differences in the bond strengths of C-I, C-Br, and the electronic nature of their positions on the indazole ring dictate the selectivity of various chemical reactions.
In the context of palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bonds. This is a well-established trend in organometallic chemistry, where the order of reactivity for halogens in oxidative addition to a low-valent metal center is I > Br > Cl > F. Therefore, reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations are expected to occur selectively at the C-3 position, leaving the two bromine atoms untouched under carefully controlled conditions.
The bromine atoms at the C-4 and C-7 positions, while less reactive than the iodine at C-3, also exhibit differential reactivity. The C-7 position is generally more sterically accessible than the C-4 position. Furthermore, the electronic environment of the benzene (B151609) portion of the indazole ring influences the reactivity of these C-Br bonds. Electron-withdrawing substituents on the indazole ring can affect the electron density at different carbon atoms, thereby influencing the ease of oxidative addition in cross-coupling reactions.
The N-H proton of the indazole ring also plays a crucial role in directing reactivity. Deprotonation of the N-H group can lead to the formation of an indazolyl anion, which can then participate in various reactions. The regioselectivity of N-alkylation or N-arylation is highly sensitive to the steric and electronic environment created by the halogen substituents at the C-4 and C-7 positions.
A summary of the anticipated reactivity at each halogenated position is presented in the table below:
| Position | Halogen | Relative Reactivity in Cross-Coupling | Influencing Factors |
| C-3 | Iodine | High | Weaker C-I bond strength |
| C-4 | Bromine | Low | Steric hindrance from the fused ring system |
| C-7 | Bromine | Moderate | More sterically accessible than C-4 |
Nucleophilic Substitution Reactions Involving Halogen Sites
Direct nucleophilic aromatic substitution (SNAr) on the halogenated positions of this compound is generally challenging due to the electron-rich nature of the benzene ring. However, the presence of the electron-withdrawing pyrazole ring and the three halogen atoms does increase the electrophilicity of the carbon atoms to some extent. SNAr reactions typically require strong activation by potent electron-withdrawing groups and/or the use of highly reactive nucleophiles under forcing conditions.
While direct displacement of the halogens by common nucleophiles is not the primary mode of reaction, palladium-catalyzed cross-coupling reactions serve as the most effective method for achieving formal nucleophilic substitution. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Table of Potential Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Expected Site of Reaction |
| Suzuki-Miyaura | Organoboron reagents (e.g., boronic acids) | C-3 (Iodo) > C-7 (Bromo) > C-4 (Bromo) |
| Sonogashira | Terminal alkynes | C-3 (Iodo) > C-7 (Bromo) > C-4 (Bromo) |
| Heck | Alkenes | C-3 (Iodo) > C-7 (Bromo) > C-4 (Bromo) |
| Buchwald-Hartwig | Amines, amides | C-3 (Iodo) > C-7 (Bromo) > C-4 (Bromo) |
| Stille | Organostannanes | C-3 (Iodo) > C-7 (Bromo) > C-4 (Bromo) |
The selective functionalization of the C-3 position allows for the introduction of a wide array of substituents, which can then be followed by further modification at the C-7 and C-4 positions under more vigorous conditions, providing a pathway to highly functionalized indazole derivatives.
Derivatization Strategies via N-H Position of 4,7-Dibromo-1H-indazole
The N-H proton of the indazole ring is acidic and can be readily deprotonated by a suitable base to form the corresponding indazolide anion. This anion is a versatile nucleophile that can react with various electrophiles, leading to N-1 or N-2 substituted derivatives. The regioselectivity of this derivatization is a critical aspect and is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the steric and electronic effects of the substituents on the indazole ring.
For 4,7-dibromo-1H-indazole, the presence of a bromine atom at the C-7 position can sterically hinder the approach of electrophiles to the N-1 position, potentially favoring N-2 substitution. Conversely, electronic effects from the bromine atoms at C-4 and C-7 can influence the relative nucleophilicity of the N-1 and N-2 atoms.
Common N-H Derivatization Reactions:
| Reaction Type | Electrophile | Potential Products |
| N-Alkylation | Alkyl halides, tosylates, etc. | N-1 and/or N-2 alkylated 4,7-dibromoindazoles |
| N-Arylation | Aryl halides, boronic acids | N-1 and/or N-2 arylated 4,7-dibromoindazoles |
| N-Acylation | Acyl chlorides, anhydrides | N-1 and/or N-2 acylated 4,7-dibromoindazoles |
| Michael Addition | α,β-Unsaturated carbonyls/nitriles | N-1 and/or N-2 functionalized adducts |
The choice of reaction conditions is paramount in controlling the N-1/N-2 regioselectivity. For instance, the use of different bases such as sodium hydride, potassium carbonate, or cesium carbonate in various solvents like DMF, THF, or acetonitrile can lead to different ratios of the N-1 and N-2 isomers.
Mechanistic Investigations of Key Transformations
The key transformations of this compound are predominantly palladium-catalyzed cross-coupling reactions and N-H derivatization.
The mechanistic cycle of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at one of the C-X bonds (where X = I or Br) is generally accepted to proceed through the following steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond to form a Pd(II) intermediate. The rate of this step is highly dependent on the halogen, with C-I bonds reacting much faster than C-Br bonds.
Transmetalation: The organic group from the organometallic coupling partner (e.g., the aryl group from an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.
The selectivity observed in the reactions of this compound is primarily determined by the relative rates of the initial oxidative addition step at the different C-X bonds.
For N-H derivatization , the mechanism involves the deprotonation of the indazole N-H by a base to form the ambident indazolide anion. This anion has nucleophilic character at both N-1 and N-2. The subsequent reaction with an electrophile can occur at either nitrogen atom. The regioselectivity is a complex interplay of kinetic and thermodynamic control. Steric hindrance at the N-1 position due to the C-7 bromine substituent can lead to kinetically favored attack at the more accessible N-2 position. However, the N-1 substituted product is often the thermodynamically more stable isomer. The reaction conditions can be tuned to favor one isomer over the other.
Advanced Spectroscopic and Structural Elucidation of 4,7 Dibromo 3 Iodo 1h Indazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules like 4,7-Dibromo-3-iodo-1H-indazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.
¹H, ¹³C, and Heteronuclear 2D NMR for Structural Confirmation
To unambiguously determine the molecular structure of this compound, a suite of NMR experiments would be conducted.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indazole ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and iodine substituents. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their relative positions on the ring. For instance, the protons on the benzene (B151609) ring portion would likely exhibit doublet or multiplet signals depending on their proximity to other protons. The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. Carbons bonded to the electronegative halogen atoms (bromine and iodine) would be expected to resonate at characteristic chemical shifts. Quaternary carbons, those not bonded to any protons, would also be identified.
Heteronuclear 2D NMR: To establish the precise connectivity between protons and carbons, two-dimensional NMR techniques are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and for assembling the complete molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring.
A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |
| H-5 | Expected Value | C-5 | C-4, C-6, C-7, C-3a |
| H-6 | Expected Value | C-6 | C-4, C-5, C-7, C-7a |
| N-H | Expected Value | - | C-3, C-7a |
| C-3 | - | Expected Value | - |
| C-3a | - | Expected Value | - |
| C-4 | - | Expected Value | - |
| C-5 | H-5 | Expected Value | - |
| C-6 | H-6 | Expected Value | - |
| C-7 | - | Expected Value | - |
| C-7a | - | Expected Value | - |
Solid-State NMR for Polymorphic Studies (if applicable)
Should this compound exhibit polymorphism, the ability to exist in multiple crystalline forms, solid-state NMR (ssNMR) would be a valuable technique for its study. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule in its solid, crystalline state. Differences in the crystal packing and molecular conformation between polymorphs would lead to distinct chemical shifts and peak multiplicities in the ssNMR spectra, allowing for their identification and characterization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline molecule. This technique would provide definitive information on the molecular geometry, conformation, and the arrangement of molecules within the crystal lattice.
Determination of Molecular Geometry and Conformation
By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, the exact coordinates of each atom in the molecule can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the indazole ring and reveal any subtle deviations from planarity caused by the bulky halogen substituents. The conformation of the molecule in the solid state would be unequivocally established.
A representative table of crystallographic data that would be obtained is shown below.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule and for gaining insight into its fragmentation behavior.
For this compound, HRMS would be used to measure the exact mass of the molecular ion. The high accuracy of this measurement allows for the unambiguous determination of the molecular formula (C₇H₃Br₂IN₂), confirming the presence of two bromine atoms and one iodine atom based on their characteristic isotopic patterns.
Furthermore, by inducing fragmentation of the molecular ion, the mass spectrometer can provide a fragmentation pattern. Analysis of the masses of the fragment ions can help to elucidate the structure of the molecule and the relative strengths of its chemical bonds. The fragmentation pathways would likely involve the loss of halogen atoms or other small neutral molecules, providing further corroboration of the proposed structure.
A hypothetical table of HRMS data is presented below.
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | Calculated Value | To be determined |
| [M-Br]⁺ | Calculated Value | To be determined |
| [M-I]⁺ | Calculated Value | To be determined |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. An analysis of This compound would be expected to reveal characteristic vibrational modes for the indazole ring system and the carbon-halogen bonds.
For a related compound, 6-Bromo-1H-indazole, certain characteristic IR peaks have been identified, such as those corresponding to the C=N stretching of the indazole ring and C-Br stretching. researchgate.net By analogy, the IR and Raman spectra of This compound would likely exhibit:
N-H stretching: A band in the region of 3100-3400 cm⁻¹, characteristic of the amine group in the indazole ring.
Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.
C=C and C=N stretching: Vibrations associated with the aromatic and heterocyclic rings, expected in the 1400-1650 cm⁻¹ region.
C-Br and C-I stretching: These would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The exact positions would be influenced by their substitution pattern on the aromatic ring.
Without experimental data, a precise data table of vibrational frequencies and their assignments for This compound cannot be constructed.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and is crucial for understanding its electronic structure and potential photophysical properties. The absorption of UV or visible light by This compound would promote electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of the parent 1H-indazole molecule shows characteristic absorption bands. The introduction of heavy halogens like bromine and iodine at specific positions on the indazole core would be expected to cause shifts in the absorption maxima (λmax), likely red-shifts (bathochromic shifts) due to the electron-donating and spin-orbit coupling effects of the halogens.
Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. While many indazole derivatives are known to fluoresce, the fluorescence properties of This compound , including its emission maxima and quantum yield, have not been reported. The presence of heavy atoms like iodine can often lead to quenching of fluorescence and enhancement of phosphorescence through intersystem crossing, but this remains speculative without experimental validation.
A detailed data table of electronic absorption and emission properties for This compound cannot be provided due to the lack of published experimental spectra.
Computational and Theoretical Investigations of 4,7 Dibromo 3 Iodo 1h Indazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a novel or uncharacterized molecule like 4,7-Dibromo-3-iodo-1H-indazole, DFT would be the primary tool to predict its fundamental chemical and physical properties.
Geometry Optimization and Electronic Structure Analysis
A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure, or its optimized geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles.
Subsequent to geometry optimization, an electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key parameters that would be calculated include:
Molecular Orbital (MO) Analysis: This would involve the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: This analysis would map the probability of finding an electron at any given point around the molecule, highlighting regions of high and low electron density.
Mulliken and Natural Population Analysis (NPA): These methods would be used to assign partial atomic charges to each atom in the molecule, offering a quantitative measure of the polarity of different bonds.
While no specific data exists for this compound, studies on similar halogenated indazoles suggest that the bromine and iodine substituents would significantly influence the electronic landscape of the indazole core through both inductive and resonance effects.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
DFT calculations are routinely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data (if available), can help in the structural elucidation of the molecule. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For this compound, the calculations would predict the chemical shifts for the remaining aromatic protons and carbon atoms, which would be significantly influenced by the deshielding effects of the halogen atoms.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. This information is crucial for identifying the presence of specific functional groups and for confirming the calculated minimum energy structure (the absence of imaginary frequencies indicates a true minimum).
Table 1: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only and is not based on actual published research.)
| Parameter | Predicted Value Range |
|---|---|
| ¹H NMR Chemical Shift (ppm) | 7.0 - 8.5 |
| ¹³C NMR Chemical Shift (ppm) | 90 - 150 |
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for studying the energetics and pathways of chemical reactions. For this compound, computational chemists could investigate various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This would involve:
Mapping the Potential Energy Surface: By calculating the energy of the system at various points along a reaction coordinate, a potential energy surface can be mapped out.
Locating Transition States: The transition state is the highest energy point along the reaction pathway. DFT calculations can be used to locate and characterize the geometry and energy of the transition state.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Such studies would be instrumental in predicting the reactivity of this compound and in designing synthetic routes to new derivatives.
Quantum Chemical Calculations for Aromaticity and Stability
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. Negative NICS values in the center of a ring are indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates a high degree of aromaticity.
Aromatic Stabilization Energy (ASE): ASE is the energy difference between the cyclic, delocalized system and a hypothetical acyclic, localized reference compound. A higher ASE indicates greater aromatic stability.
For this compound, these calculations would likely show a retention of aromaticity in the indazole core, although the electron-withdrawing nature of the halogens might slightly reduce the aromatic character compared to the parent indazole.
Tautomerism Studies of 1H-Indazole Core with Halogen Substituents
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The relative stability of these tautomers is influenced by the nature and position of substituents. researchgate.net Computational studies on substituted indazoles have shown that the 1H-tautomer is generally more stable. researchgate.net
For this compound, a computational study would involve:
Geometry optimization of both the 1H- and 2H-tautomers.
Calculation of the relative energies of the two tautomers. The tautomer with the lower calculated energy would be predicted to be the more stable and therefore the predominant form.
Investigation of the transition state for the interconversion between the two tautomers. This would provide insight into the kinetic barrier for tautomerization.
Given the substitution pattern, it is highly probable that the 1H-tautomer of this compound is the more stable form, consistent with the general trend observed for most indazole derivatives. researchgate.net
Strategic Applications of 4,7 Dibromo 3 Iodo 1h Indazole in Complex Molecule Synthesis and Materials Science
As a Versatile Building Block in Organic Synthesis
4,7-Dibromo-3-iodo-1H-indazole is a strategically important heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the presence of three halogen atoms—iodine and bromine—at distinct positions on the indazole core (C3, C4, and C7). These halogens act as synthetic handles, allowing for selective and sequential functionalization through a variety of cross-coupling reactions. nih.gov The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its application, as the C-I bond is generally more reactive in palladium-catalyzed processes. This reactivity difference enables chemists to introduce a diverse array of substituents at the C3 position first, followed by subsequent modifications at the C4 and C7 positions. researchgate.netthieme-connect.de This controlled, site-selective functionalization is crucial for constructing complex molecular architectures. nih.govacs.org
Precursor for Advanced Heterocyclic Scaffolds
The functional group tolerance and predictable reactivity of this compound make it an ideal starting material for the synthesis of advanced, often fused, heterocyclic scaffolds. sci-hub.seresearchgate.netnih.gov The C3-iodo group is particularly amenable to well-established palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. researchgate.netthieme-connect.demdpi.comresearchgate.netlibretexts.orgorganic-chemistry.orglibretexts.org
Through these reactions, various aryl, vinyl, or alkynyl groups can be readily introduced at the C3 position. researchgate.netresearchgate.net The remaining bromo substituents at the C4 and C7 positions can then participate in subsequent intramolecular cyclization reactions or further cross-coupling events to build fused-ring systems. sci-hub.seorganic-chemistry.org This stepwise approach provides access to complex polycyclic aromatic systems that are of significant interest in medicinal chemistry and materials science.
| Reaction Type | Position(s) Targeted | Coupling Partner | Resulting Scaffold/Intermediate | Significance |
|---|---|---|---|---|
| Suzuki Coupling | C3 (preferentially), C4, C7 | Aryl/Heteroaryl Boronic Acids | 3-Aryl-4,7-dibromo-1H-indazoles | Forms C-C bonds to introduce aromatic systems. mdpi.comnih.govnih.gov |
| Sonogashira Coupling | C3 (preferentially), C4, C7 | Terminal Alkynes | 3-Alkynyl-4,7-dibromo-1H-indazoles | Introduces linear alkyne groups for extending conjugation or further cyclization. researchgate.netthieme-connect.deresearchgate.netnih.gov |
| Stille Coupling | C3 (preferentially), C4, C7 | Organostannanes | 3-Aryl/Vinyl-4,7-dibromo-1H-indazoles | Offers an alternative for C-C bond formation with broad functional group tolerance. libretexts.org |
| Intramolecular Annulation | C4 and C7 (post-C3 functionalization) | Internal functional groups | Fused Polycyclic Heterocycles (e.g., Indazolo-quinolines) | Builds complex, rigid ring systems from a functionalized indazole core. researchgate.net |
Synthesis of Multi-Functionalized Indazole Derivatives
The synthesis of multi-functionalized indazole derivatives is achieved through the sequential and regioselective modification of the halogenated positions of this compound. The key to this strategy is the exploitation of the different reactivities of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond at the C3 position is significantly more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bonds at C4 and C7. researchgate.netthieme-connect.de
This allows for a three-step functionalization sequence:
C3 Functionalization: A selective cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed under conditions optimized for the C-I bond, leaving the C-Br bonds intact. This installs the first desired substituent at the C3 position. mdpi.comresearchgate.net
C7/C4 Functionalization: By altering the reaction conditions (e.g., using a different catalyst/ligand system, higher temperatures), one of the C-Br bonds can be targeted for a second cross-coupling reaction, introducing a different functional group. nih.gov
Final Functionalization: A third, distinct group can be installed at the remaining C-Br position.
This orthogonal reactivity enables the synthesis of indazoles with three different, strategically placed substituents, which is invaluable for creating libraries of compounds for drug discovery or for fine-tuning the electronic properties of materials. nih.govcaribjscitech.com
| Step | Target Position | Bond Reactivity | Typical Reaction | Example Outcome |
|---|---|---|---|---|
| 1 | C3 | High (C-I) | Suzuki or Sonogashira Coupling | Introduction of an aryl or alkynyl group. |
| 2 | C7 or C4 | Moderate (C-Br) | Suzuki or Buchwald-Hartwig Coupling | Introduction of a different aryl or an amino group. |
| 3 | C4 or C7 (remaining) | Lower (C-Br) | Further Cross-Coupling | Installation of a third, distinct functional group. |
Potential in Ligand Design for Catalysis (non-biological)
While direct applications of this compound as a ligand are not extensively documented, its structure presents significant potential for the design of novel ligands for non-biological catalysis. The indazole core itself is a valuable scaffold in ligand design. The two nitrogen atoms can act as coordination sites for a metal center, and the rigid bicyclic structure can impart conformational stability to the resulting metal complex. austinpublishinggroup.com
The true potential of this compound lies in its capacity to be transformed into multi-dentate ligands. Using the sequential cross-coupling strategies described previously, chelating groups such as phosphines, pyridines, or other N-heterocycles can be installed at the C3, C4, and C7 positions. This would allow for the creation of a diverse range of ligand architectures (e.g., bidentate, tridentate) where the electronic and steric properties can be precisely tuned. For example, a phosphine (B1218219) group could be introduced at C3 and a pyridine (B92270) group at C4, creating a P,N-type ligand with a rigid indazole backbone. Such tailored ligands are highly sought after for enhancing the activity and selectivity of transition metal catalysts in various organic transformations. The development of indazole-based phosphine ligands has already shown promise in gold(I) catalysis. nih.gov
Exploration in Advanced Materials Research
The indazole scaffold is increasingly being explored in advanced materials research, particularly in the fields of optoelectronics and conductive polymers. Nitrogen-containing heterocycles are known to be useful components in materials for organic light-emitting diodes (OLEDs) and as building blocks for conductive polymers. researchgate.netacademiaromana-is.roekb.eg
This compound is a powerful precursor for creating π-conjugated materials based on the indazole core. The ability to introduce aryl and vinyl substituents at three different positions via cross-coupling reactions allows for the systematic extension of the molecule's π-conjugated system. researchgate.net Extended π-conjugation is a fundamental requirement for organic materials to exhibit desirable electronic properties, such as charge transport (for conductive polymers) or electroluminescence (for OLEDs).
By coupling this compound with various aromatic or heteroaromatic boronic acids or alkynes, researchers can synthesize novel chromophores and monomers. These resulting molecules can be designed to have specific HOMO/LUMO energy levels, absorption/emission spectra, and charge-carrier mobilities, making them suitable for integration into electronic devices. The polymerization of appropriately functionalized indazole derivatives could lead to novel conductive polymers with unique properties conferred by the electron-rich indazole nucleus. nih.gov
| Material Application | Role of Indazole Derivative | Key Structural Feature | Enabling Synthesis |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Precursor to emissive or charge-transport materials | Extended π-conjugation; tunable electronic properties | Suzuki and Sonogashira coupling to attach aromatic/vinyl groups. |
| Conductive Polymers | Monomer precursor | Polymerizable groups attached to a π-conjugated indazole core | Sequential cross-coupling to build functionalized monomers. |
| Organic Photovoltaics (OPVs) | Precursor to donor or acceptor materials | Engineered HOMO/LUMO levels for efficient charge separation | Stepwise functionalization to control electronic properties. |
Future Research Directions and Outlook for 4,7 Dibromo 3 Iodo 1h Indazole
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4,7-Dibromo-3-iodo-1H-indazole will likely focus on efficiency, safety, and environmental sustainability. Current synthetic approaches for similarly substituted indazoles often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could explore innovative strategies to overcome these limitations.
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, higher overall yield. | Development of compatible reaction conditions for sequential halogenation and cyclization. |
| C-H Functionalization | High atom economy, reduced pre-functionalization steps. | Design of selective catalysts for regioselective bromination and iodination. |
| Catalytic Halogenation | Use of less hazardous halogen sources, potential for asymmetric synthesis. | Screening of novel transition metal or organocatalysts. |
Exploration of Undiscovered Reactivity Pathways
The three distinct halogen atoms on the this compound scaffold present a rich playground for exploring novel reactivity. The differential reactivity of the C-I and C-Br bonds is a key feature that could be exploited for selective functionalization. The carbon-iodine bond is generally more reactive in cross-coupling reactions, offering a handle for introducing a diverse range of substituents at the 3-position.
Future investigations will likely focus on leveraging this reactivity difference in sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the controlled and stepwise introduction of different functional groups at the 3-, 4-, and 7-positions, leading to the synthesis of a vast library of novel indazole derivatives with potentially interesting properties. Furthermore, the N-H bond of the indazole ring offers another site for derivatization, adding another dimension to the chemical space that can be explored.
Advanced Material Science Applications (non-biological)
While biological applications of indazoles are well-documented, the non-biological material science applications of this compound are yet to be investigated. The presence of heavy halogen atoms suggests potential for applications in areas where high electron density and intermolecular interactions are crucial.
The extended π-system of the indazole core, combined with the potential for halogen bonding, could make this compound a valuable building block for the design of novel organic electronic materials. Future research could explore its use in the synthesis of organic semiconductors, liquid crystals, or materials with interesting photophysical properties. The ability to tune the electronic properties through selective functionalization at the halogenated positions could allow for the rational design of materials with specific characteristics.
Table 2: Potential Non-Biological Material Science Applications
| Application Area | Rationale | Key Research Focus |
| Organic Electronics | Extended π-conjugation, potential for intermolecular interactions. | Synthesis of derivatives and characterization of their electronic properties. |
| Liquid Crystals | Anisotropic molecular shape, potential for self-assembly. | Investigation of the mesomorphic properties of functionalized derivatives. |
| Luminescent Materials | Potential for phosphorescence due to heavy atom effect. | Study of the photophysical properties and quantum yields of novel derivatives. |
Integration with Flow Chemistry and Automation for Synthesis
The synthesis of complex molecules like this compound can greatly benefit from the adoption of modern technologies such as flow chemistry and automated synthesis platforms. Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govnih.govuc.pt
Future research in this area would involve the development of a continuous flow process for the synthesis of this compound and its derivatives. This could involve the design of a multi-step flow reactor that integrates reaction, separation, and purification steps. Automation would enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for further investigation. This approach would not only accelerate the research and development process but also improve the reproducibility and scalability of the synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,7-Dibromo-3-iodo-1H-indazole, and what key parameters influence reaction efficiency?
- Methodological Answer : The synthesis typically involves halogenation of the indazole core. A reflux setup in polar aprotic solvents (e.g., DMSO) is common, with reaction times exceeding 12 hours. For example, hydrazide precursors can undergo cyclization under reduced pressure, followed by purification via crystallization (water-ethanol mixtures yield ~65% purity) . Key parameters include stoichiometry of halogenating agents, solvent choice, and temperature control to minimize side reactions like dehalogenation.
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with deshielded peaks confirming halogen substitution.
- X-ray Crystallography : Resolves bond lengths and angles, critical for distinguishing regioisomers (e.g., 1H vs. 2H-indazole tautomers) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and halogen isotopic patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of halogenated indazoles across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Use HPLC (>95% purity) to exclude impurities affecting bioactivity.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Structural Analogues : Compare activity of this compound with derivatives lacking iodine or bromine to isolate halogen-specific effects .
Q. How can computational modeling guide the optimization of this compound for target-specific interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs). Focus on halogen bonding interactions, where iodine’s polarizability enhances binding .
- QSAR Models : Correlate substituent electronegativity (Br, I) with activity trends. For example, bulkier halogens may improve membrane permeability but reduce solubility .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Assess metabolic stability via liver microsome assays (human vs. rodent). Monitor dehalogenation using LC-MS.
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions, critical for dose-response relationships .
Key Considerations for Advanced Studies
- Regioselectivity Challenges : Use directing groups (e.g., -NH in indazole) to control halogen placement during synthesis .
- Toxicity Screening : Prioritize Ames tests for mutagenicity, as halogenated aromatics may intercalate DNA .
- Cross-Study Comparisons : Normalize bioactivity data using molar concentrations (µM) rather than mass-based units (mg/mL) to account for molecular weight variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
